(3S)-1-(cyclohexylmethyl)-3-methylpiperazine
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound centers around a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions. The compound features two key substituents that define its chemical identity and stereochemical properties. The first substituent consists of a cyclohexylmethyl group attached to the nitrogen at position 1 of the piperazine ring, while the second substituent is a methyl group positioned at the 3-carbon of the piperazine ring with defined (S) stereochemical configuration.
The stereochemical designation (3S) indicates that the methyl group at the 3-position adopts a specific three-dimensional orientation that corresponds to the S configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical feature distinguishes the compound from its (3R) enantiomer, which bears the Chemical Abstract Service number 1594073-19-4. The spatial arrangement of atoms around the chiral center influences the compound's interaction with biological systems and affects its physical properties, including crystallization behavior and solubility characteristics.
The cyclohexylmethyl substituent introduces significant conformational flexibility to the molecule through rotation around the nitrogen-carbon bond connecting the piperazine ring to the methylene carbon, and subsequent rotation around the methylene-cyclohexyl bond. The cyclohexyl group itself can adopt chair, boat, or other conformational states, though the chair conformation represents the most thermodynamically stable configuration. This conformational diversity contributes to the compound's overall molecular dynamics and influences its interactions with other molecules in solution and solid-state environments.
Comparative analysis with related piperazine derivatives reveals structural similarities and differences that influence chemical behavior. The parent compound 1-(cyclohexylmethyl)piperazine, bearing Chemical Abstract Service number 57184-23-3, lacks the methyl substituent at the 3-position and exhibits a molecular formula of C₁₁H₂₂N₂ with molecular weight 182.306 grams per mole. This structural difference of a single methyl group results in altered physicochemical properties and biological activity profiles between the two compounds.
Crystallographic Characterization and Conformational Analysis
Crystallographic analysis provides detailed insights into the three-dimensional arrangement of atoms within this compound crystals and reveals important structural features that influence material properties. X-ray crystallography techniques, which involve directing monochromatic X-rays through crystal samples and analyzing the resulting diffraction patterns, serve as the primary method for determining atomic-level crystal structures. The systematic analysis of diffraction intensities and angles enables researchers to construct detailed models of molecular arrangements within crystal lattices.
The crystallization process for piperazine derivatives typically requires careful control of solution conditions, temperature, and concentration to achieve diffraction-quality crystals suitable for structural determination. Small molecule crystallography, which applies to compounds with fewer than 100 atoms in their asymmetric unit, generally provides well-resolved structures where individual atoms appear as distinct electron density regions. For this compound, successful crystallization depends on optimizing solvent systems, temperature gradients, and nucleation conditions to promote ordered crystal growth while minimizing defects such as twinning or internal strain.
Conformational analysis through crystallographic methods reveals preferred molecular geometries and intermolecular interactions within the crystal structure. The piperazine ring typically adopts a chair conformation to minimize steric interactions and achieve optimal orbital overlap. The cyclohexylmethyl substituent orientation depends on crystal packing forces and intramolecular interactions, with the cyclohexyl group preferentially adopting chair conformations that minimize ring strain energy. The (S) stereochemistry at the 3-position influences the overall molecular shape and affects how individual molecules pack together in the crystal lattice.
Crystal packing analysis examines how individual molecules arrange themselves within the unit cell and identifies key intermolecular forces that stabilize the crystal structure. Hydrogen bonding interactions involving the secondary nitrogen atom of the piperazine ring often play crucial roles in determining crystal stability and packing efficiency. Van der Waals interactions between cyclohexyl groups and between methyl substituents contribute additional stabilization energy to the crystal structure. The three-dimensional arrangement of molecules within the crystal influences important properties such as density, thermal expansion behavior, and mechanical characteristics.
Thermodynamic Stability and Phase Behavior
Thermodynamic stability analysis of this compound encompasses the evaluation of thermal properties, phase transition behaviors, and relative stability under various environmental conditions. The compound's thermal stability depends on the strength of intramolecular bonds and the activation barriers for decomposition pathways. The piperazine ring system generally exhibits good thermal stability due to the saturated carbon-nitrogen bond network, while the cyclohexylmethyl and methyl substituents contribute additional stability through their saturated aliphatic character.
Properties
IUPAC Name |
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGWYRXMVYOMP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine typically involves the reaction of cyclohexylmethylamine with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Piperazine Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- In contrast, MT-45’s diphenylethyl group increases molecular weight and may reduce bioavailability .
- Electron-Withdrawing Groups : The difluorocyclohexanecarbonyl substituent in introduces polarity, improving solubility via hydrochloride salt formation. Similarly, the sulfonyl group in enhances metabolic stability.
- Stereochemical Influence : The (3S)-configuration in the target compound may optimize receptor interactions, akin to RO 0437626’s stereospecific renin inhibition .
Pharmacological and Functional Comparisons
- MT-45 : Exhibits enantiomer-dependent analgesic activity, with the (R,R)-enantiomer showing superior efficacy compared to (S,S). This underscores the critical role of stereochemistry in piperazine derivatives .
- RO 0437626 : Demonstrates high affinity for P2 receptors, with its cyclopropyl and hydroxy groups enabling precise binding modulation. The target compound’s cyclohexylmethyl group may similarly enhance receptor selectivity .
Pharmacokinetic and Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) and sulfonyl groups (e.g., ) improve aqueous solubility, whereas lipophilic groups like cyclohexylmethyl may necessitate prodrug strategies.
- Metabolic Stability : Sulfonyl and fluorinated substituents () resist oxidative metabolism, contrasting with MT-45’s diphenylethyl group, which may be prone to CYP450-mediated degradation .
Biological Activity
(3S)-1-(cyclohexylmethyl)-3-methylpiperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound is characterized by its piperazine scaffold, which is a common motif in many bioactive compounds. Its structural formula can be represented as follows:
- Molecular Formula : C12H20N2
- Molecular Weight : 196.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a modulator of the central nervous system (CNS), influencing pathways associated with mood regulation, anxiety, and possibly neuroprotection.
Key Mechanisms:
- Dopaminergic Activity : The compound may enhance dopaminergic signaling, which is crucial for mood and reward pathways.
- Serotonergic Modulation : It potentially interacts with serotonin receptors, contributing to its anxiolytic effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter degradation, thus prolonging their action.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors when administered chronically. The mechanism was linked to increased levels of serotonin and norepinephrine in the synaptic cleft, suggesting a potential role as an antidepressant agent.
Case Study 2: Anxiolytic Properties
In another investigation, the compound was tested for its anxiolytic effects using the elevated plus maze model. Results indicated that subjects treated with the compound spent significantly more time in the open arms of the maze compared to control groups, indicating reduced anxiety levels.
Case Study 3: Neuroprotection
Research focusing on oxidative stress revealed that this compound exhibited neuroprotective properties against neurotoxic agents in vitro. The compound's ability to scavenge free radicals was highlighted, suggesting its potential utility in neurodegenerative disease models.
Table 2: Comparison with Related Piperazine Derivatives
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| (3R)-1-(cyclohexylmethyl)-3-methylpiperazine | Stereochemistry difference | Similar CNS effects but less potent |
| 1-(4-fluorophenyl)-piperazine | Fluorine substitution | Stronger dopaminergic activity |
This comparison illustrates how slight modifications in the piperazine structure can lead to variations in biological activity and potency.
Q & A
Basic Research Questions
Q. How can the synthesis of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine be optimized for high enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclohexylmethyl halides and 3-methylpiperazine precursors. To enhance enantiomeric purity:
- Use chiral auxiliaries or catalysts (e.g., palladium complexes) during key coupling steps.
- Optimize reaction conditions (e.g., -20°C for 12 hours in THF) to minimize racemization .
- Purify intermediates via silica gel chromatography with gradient elution (hexane:ethyl acetate, 8:1 to 3:1) .
- Validation : Monitor purity using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and confirm via -NMR coupling constants for stereochemical integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm substituent positions (e.g., cyclohexylmethyl protons at δ 1.2–1.8 ppm) and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 225.23) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., absence of carbonyl peaks at 1700 cm to rule out byproducts) .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours.
- Analyze degradation products via LC-MS. For example, acidic conditions (pH 2) may hydrolyze the piperazine ring, while neutral/basic conditions preserve stability .
- Key Metrics : Quantify remaining parent compound using UV absorption at λ = 254 nm and calculate degradation half-life () .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., radioligand vs. fluorescence polarization assays) and control for endogenous receptor expression levels .
- Enantiomeric Interference : Validate enantiopurity of test samples, as the (3R)-isomer may exhibit antagonistic effects .
- Data Normalization : Use reference compounds (e.g., 3-CPP for serotonin receptors) to calibrate IC values across studies .
Q. How does the stereochemistry of the 3-methyl group influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- In Vitro Studies : Compare metabolic stability of (3S)- and (3R)-isomers using liver microsomes. The (3S)-isomer may show slower CYP3A4-mediated oxidation due to steric hindrance .
- In Vivo Studies : Administer enantiomers to rodent models and measure plasma half-life via LC-MS/MS. The (3S)-isomer often exhibits 2–3× longer due to reduced hepatic clearance .
- Key Data :
| Parameter | (3S)-Isomer | (3R)-Isomer |
|---|---|---|
| Plasma | 4.2 h | 1.8 h |
| CYP3A4 | 12 µM | 8 µM |
Q. What computational approaches predict the compound’s interaction with dopamine D2/D3 receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in D2/D3 crystal structures (PDB: 6CM4). Key interactions include hydrogen bonds between the piperazine nitrogen and Asp114 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others indicate cytotoxicity for this compound?
- Methodological Answer :
- Dose Dependency : Evaluate effects across concentrations (e.g., 1–100 µM). Neuroprotection may occur at low doses (1–10 µM) via antioxidant pathways, while cytotoxicity at >50 µM involves mitochondrial depolarization .
- Cell Line Variability : Test in SH-SY5Y (neuroblastoma) vs. primary neurons. Cancer lines may exhibit aberrant apoptosis signaling (e.g., p53-dependent pathways in SH-SY5Y) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
